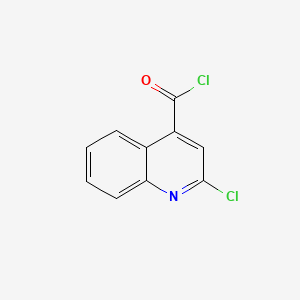
2-Chloroquinoline-4-carbonyl chloride
説明
2-Chloroquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C10H5Cl2NO . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 2-Chloroquinoline-4-carbonyl chloride and related compounds has been a subject of research. Quinoline synthesis involves reactions such as the Friedländer Synthesis and iron-catalyzed cross-coupling reactions . A one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles has also been reported .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-4-carbonyl chloride consists of a quinoline ring system with a carbonyl chloride group attached at the 4-position and a chlorine atom at the 2-position .Chemical Reactions Analysis
2-Chloroquinoline-4-carbonyl chloride can undergo various chemical reactions. For instance, it can participate in nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon . Other reactions include substitution reactions involving the chloro- and aldehyde substituents .科学的研究の応用
-
Pharmaceutical Applications
- Summary of the Application : Compounds incorporating the quinoline ring system exhibited various biological and pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .
- Methods of Application : The methods of application often involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes : The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties, including inhibitory activity on enzymes .
-
Antibiotic-Resistance Development Pathways
- Summary of the Application : Several chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways .
- Methods of Application : The structure of chalcone derivatives is often modified by adding substituent groups to the aromatic ring to increase potency, reduce toxicity, and broaden pharmacological action .
- Results or Outcomes : By inhibiting diverse targets of antibiotic-resistance development pathways, chalcone compounds can overcome resistance, and bacteria become susceptible to antibacterial compounds .
-
Antimalarial Activity
- Summary of the Application : Some phenylurenyl chalcone derivatives, which can be synthesized from 2-chloroquinoline, have been tested as inhibitors against a chloroquine-resistant strain of P. falciparum .
- Methods of Application : The structure of chalcone derivatives is often modified by adding substituent groups to the aromatic ring to increase potency, reduce toxicity, and broaden pharmacological action .
- Results or Outcomes : These chalcone derivatives have shown potential in inhibiting the activity of the cysteine protease falcipain-2, globin hydrolysis, β-hematin formation, and murine P. berghei malaria .
-
Antibacterial and Antifungal Activity
- Summary of the Application : The bromo derivative of 2-chloroquinoline exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
- Methods of Application : The methods of application often involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes : The bromo derivative of 2-chloroquinoline showed significant antibacterial and antifungal activities .
-
Anti-Inflammatory Activity
- Summary of the Application : Some chalcone derivatives, which can be synthesized from 2-chloroquinoline, have shown anti-inflammatory activity .
- Methods of Application : The structure of chalcone derivatives is often modified by adding substituent groups to the aromatic ring to increase potency, reduce toxicity, and broaden pharmacological action .
- Results or Outcomes : These chalcone derivatives have shown potential in inhibiting the activity of certain enzymes, which can lead to a reduction in inflammation .
-
Antiprotozoal and Anti-Filarial Activity
- Summary of the Application : Chalcone derivatives have also shown antiprotozoal and anti-filarial activity .
- Methods of Application : The structure of chalcone derivatives is often modified by adding substituent groups to the aromatic ring to increase potency, reduce toxicity, and broaden pharmacological action .
- Results or Outcomes : By inhibiting diverse targets of protozoan and filarial parasites, chalcone compounds can overcome resistance, and these parasites become susceptible to antiprotozoal and anti-filarial compounds .
将来の方向性
The future directions in the research of 2-Chloroquinoline-4-carbonyl chloride and related compounds could involve the development of new synthetic methods and the exploration of their biological and pharmacological activities . The compound’s potential for future drug development is also a topic of interest .
特性
IUPAC Name |
2-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXEEOPGLOPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178581 | |
| Record name | 2-Chloroquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-4-carbonyl chloride | |
CAS RN |
2388-32-1 | |
| Record name | 2-Chloro-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinoline-4-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROQUINOLINE-4-CARBONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D94UC3LJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



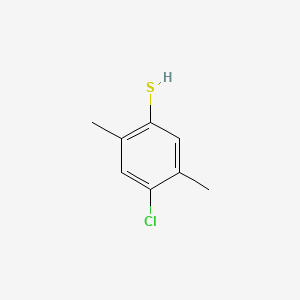
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)
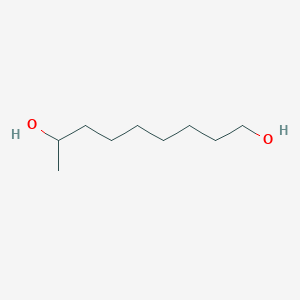
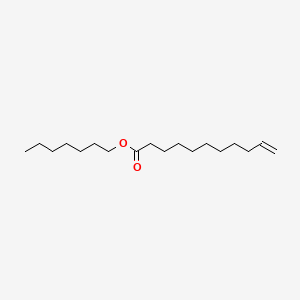
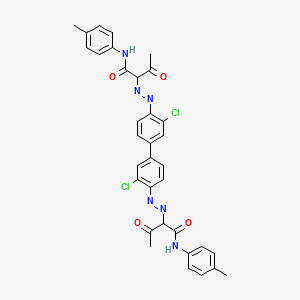
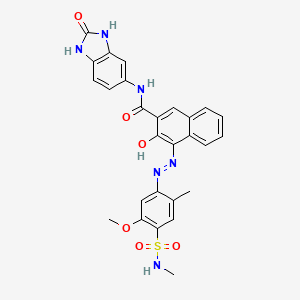
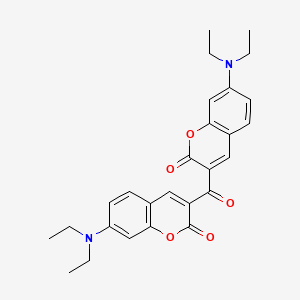
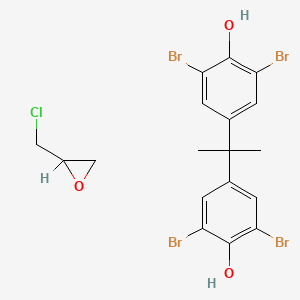
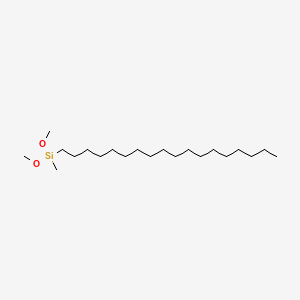
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)
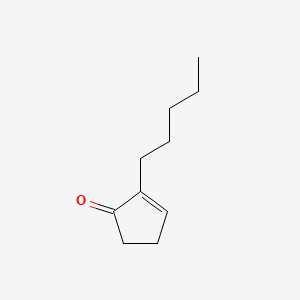
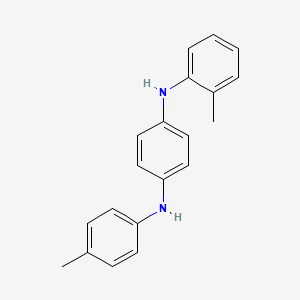
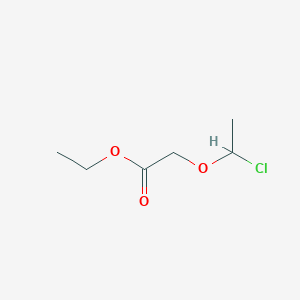
![Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate](/img/structure/B1585490.png)